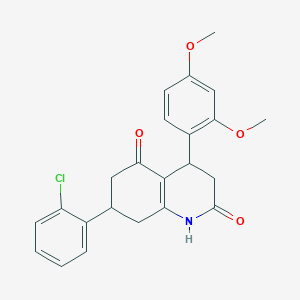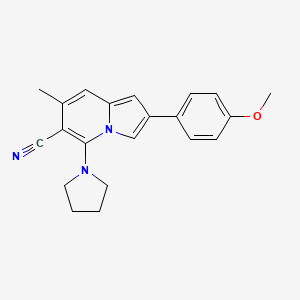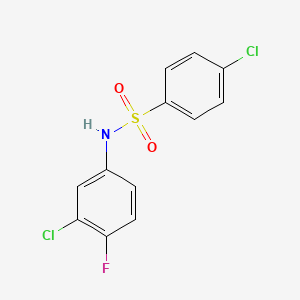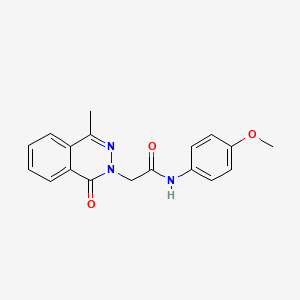
7-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction The compound "7-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" is a member of the quinoline and quinolinedione family. Quinoline derivatives are known for their wide range of biological activities and have been studied extensively in medicinal chemistry.
Synthesis Analysis The synthesis of quinoline derivatives typically involves multicomponent reactions, cyclization, and condensation steps. While specific synthesis pathways for this compound are not directly reported, similar compounds have been synthesized using techniques such as the Friedländer synthesis, which involves the condensation of o-aminoaryl ketones with carbonyl compounds under acidic or basic conditions.
Molecular Structure Analysis The structure of quinoline derivatives is characterized by a bicyclic ring system combining a benzene ring and a pyridine ring. The molecular structure is often determined using techniques such as X-ray crystallography, which reveals the atomic and molecular arrangement of the compound. The presence of chlorophenyl and dimethoxyphenyl groups attached to the quinolinedione core can influence the electronic distribution and steric configuration, affecting the compound's reactivity and interactions.
Chemical Reactions and Properties Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactive sites on both the benzene and pyridine rings. The presence of electron-donating and electron-withdrawing groups, such as dimethoxyphenyl and chlorophenyl, respectively, can significantly alter the compound's reactivity.
Physical Properties Analysis The physical properties of quinoline derivatives, including melting point, boiling point, and solubility, are influenced by their molecular structure. The introduction of alkyl or alkoxy groups can affect the compound's hydrophobicity and solubility in organic solvents or water.
Chemical Properties Analysis The chemical properties, such as acidity, basicity, and photostability, are determined by the structure of the quinoline core and the substituent groups attached to it. The electronic effects of substituents like chlorophenyl and dimethoxyphenyl impact the compound's chemical behavior, including its interaction with biological targets.
References for further details:
- (Wang et al., 2009)
- (S. Phillips & R. Castle, 1980)
- (M. Kadela et al., 2016)
- (Xiang-Shan Wang et al., 2004)
特性
IUPAC Name |
7-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO4/c1-28-14-7-8-16(21(11-14)29-2)17-12-22(27)25-19-9-13(10-20(26)23(17)19)15-5-3-4-6-18(15)24/h3-8,11,13,17H,9-10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJKGTDWFVFPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5604759.png)

![2-phenyl-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5604766.png)


![N-[(3S*,4R*)-4-hydroxytetrahydro-3-furanyl]-N-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5604788.png)
![1-[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5604794.png)
![1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5604796.png)

![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604807.png)
![2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5604820.png)
![[4-(5-phenoxy-2-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5604821.png)
![9-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5604829.png)